molecular formula C12H12ClF2NS B12216797 1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12216797
M. Wt: 275.75 g/mol
InChI Key: KEZKJTIDHSKHBX-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of interest in various fields of scientific research. It is characterized by the presence of fluorine atoms on both the phenyl and thienyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 3-fluoroaniline with 5-fluoro-2-thiophenecarboxaldehyde under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C12H12ClF2NS

Molecular Weight

275.75 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H11F2NS.ClH/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11;/h1-6,15H,7-8H2;1H

InChI Key

KEZKJTIDHSKHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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